5-Isocyanato-2,3-dihydro-1,4-benzodioxine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

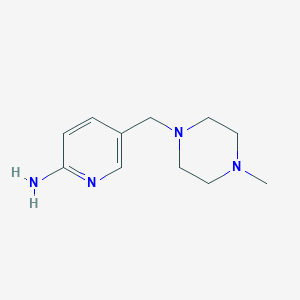

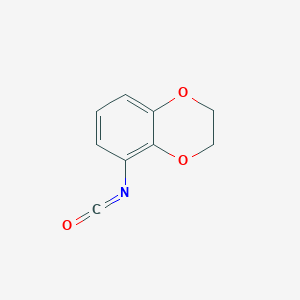

5-Isocyanato-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 1155139-88-0 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 5-isocyanato-2,3-dihydro-1,4-benzodioxine .

Molecular Structure Analysis

The InChI code for 5-Isocyanato-2,3-dihydro-1,4-benzodioxine is 1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación

Green Chemistry and Safer Isocyanate Substitutes

Isocyanates, including derivatives similar to 5-Isocyanato-2,3-dihydro-1,4-benzodioxine, are commonly used in the production of polyurethanes and other polymers. However, due to their toxicity and hazardous nature, there has been significant research into safer substitutes. For example, Dimethylaminopyridinium carbamoylides have been designed as new, safer, and non-hazardous substitutes for arylsulfonyl isocyanates, highlighting a move towards eco-friendly chemistry and material science applications (Saczewski, Brzozowski, & Kornicka, 2006).

Anticancer and Antitubercular Agents

The synthesis and evaluation of novel compounds for therapeutic applications are a crucial area of scientific research involving isocyanate derivatives. For instance, the design and synthesis of 1,3,4-thiadiazole derivatives starting from isocyanates have shown significant in vitro antitumor and antitubercular activities. Such studies underscore the potential of isocyanate derivatives in developing new pharmaceutical agents (Chandra Sekhar et al., 2019).

Novel Anticholinesterases

Research into the synthesis of new compounds with isocyanates has also led to the discovery of potent inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with applications in treating diseases such as Alzheimer's. The reaction of certain isocyanate derivatives with other chemicals has resulted in novel carbamates that exhibit remarkable selectivity and potency as enzyme inhibitors (Luo et al., 2005).

Synthesis of Heterocycles

Isocyanate derivatives play a significant role in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Research has shown the successful synthesis of heterocyclic compounds like 6H-indolo[2,3-b][1,6]naphthyridines, regarded as the 5-aza analogues of ellipticine alkaloids, starting from isocyanates. These compounds' potential applications in medicinal chemistry highlight the versatility of isocyanate derivatives in synthesizing complex molecules (Zhang et al., 2000).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

Propiedades

IUPAC Name |

5-isocyanato-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBWLFFSJBYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isocyanato-2,3-dihydro-1,4-benzodioxine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)

![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)

![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)

![Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2834652.png)